molecular formula C21H25NO5S B11591528 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide

Cat. No.: B11591528
M. Wt: 403.5 g/mol
InChI Key: DCSVZZXGCWGOCP-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide is a benzamide derivative characterized by a tetrahydrothiophene sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl), a 4-ethoxy-substituted benzamide core, and a 4-methoxybenzyl group.

Properties

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C21H25NO5S/c1-3-27-20-10-6-17(7-11-20)21(23)22(18-12-13-28(24,25)15-18)14-16-4-8-19(26-2)9-5-16/h4-11,18H,3,12-15H2,1-2H3

InChI Key

DCSVZZXGCWGOCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ring This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracidsThe final step is the formation of the benzamide linkage, which can be accomplished using coupling reagents like carbodiimides under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted benzamides .

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core
Compound Name Key Substituents Structural Differences vs. Target Compound Reference ID
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide Hexyloxy (C6 alkoxy), 4-isopropylbenzyl Longer alkoxy chain (hexyl vs. ethoxy); isopropyl vs. methoxy
III-45: N-(2-(tert-butylamino)-1-(4-chlorophenyl)-2-oxoethyl)-4-methoxy-N-(4-methoxybenzyl)benzamide tert-butylamino, 4-chlorophenyl, methoxybenzamide Chlorophenyl and tert-butylamino groups; shorter alkoxy (methoxy)
3-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide Amino group at position 3; no ethoxy or benzyl substituents Lack of ethoxy and benzyl groups; simplified structure

Key Observations :

  • Alkoxy Chain Length : The ethoxy group in the target compound balances lipophilicity and solubility compared to longer chains (e.g., hexyloxy in ), which may reduce solubility, or shorter chains (e.g., methoxy in ), which decrease steric bulk.
  • Benzyl Substituents : The 4-methoxybenzyl group in the target compound likely enhances π-π stacking interactions compared to the 4-isopropylbenzyl group in , which introduces steric hindrance.
  • Functional Groups : The sulfone moiety in the target compound and contrasts with the indole ring in compound 18 (), suggesting divergent biological targets.

Comparison with Other Syntheses :

  • Compound 1b () uses Sonogashira coupling for alkyne incorporation, which is absent in the target compound.
  • Compound 3n () employs brominated intermediates, suggesting divergent routes for halogenated analogs.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a tetrahydrothiophene ring with a dioxido group, an ethoxy substituent, and a benzamide moiety. Its molecular formula is C27H37NO4S, with a molecular weight of approximately 471.7 g/mol. The unique combination of functional groups suggests diverse interactions with biological targets, potentially influencing various therapeutic pathways.

Preliminary research indicates that this compound may interact with several biological targets:

  • Enzyme Inhibition : The dioxido group may enhance binding affinity to certain enzymes, modulating their activity. This could be particularly relevant in anti-inflammatory and anticancer therapies.
  • Receptor Modulation : The benzamide moiety is known for its ability to interact with various receptors, potentially influencing signaling pathways involved in cell proliferation and survival.

Anti-Cancer Properties

Research has suggested that compounds structurally similar to this compound exhibit anti-cancer properties. For instance, studies on related benzamide derivatives have shown promising results against breast cancer cell lines (MCF-7 and SK-BR-3) through mechanisms such as:

  • Inhibition of Proliferation : Compounds demonstrated significant anti-proliferative effects in vitro.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells via the mitochondrial pathway, leading to cytochrome c release and increased reactive oxygen species (ROS) levels .

Anti-Inflammatory Effects

The compound's potential anti-inflammatory activity is supported by its structural components. Similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that this compound could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

StudyFindings
Study 1Identified anti-proliferative effects against breast cancer cell lines with IC50 values indicating strong activity.
Study 2Demonstrated the ability to inhibit inflammatory markers in vitro, suggesting therapeutic potential for chronic inflammatory conditions.
Study 3Explored structure-activity relationships (SAR) showing that modifications to the benzamide moiety significantly affect biological activity.

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